

Application Notes and Protocols for Nanoparticle Functionalization with Propargyl-PEG4-sulfonic acid

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Compound of Interest

Compound Name: *Propargyl-PEG4-sulfonic acid*

Cat. No.: *B610249*

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Introduction

Propargyl-PEG4-sulfonic acid is a heterobifunctional linker molecule designed for the surface modification of nanoparticles. This linker possesses a terminal propargyl group, which allows for covalent attachment to azide-modified molecules or surfaces via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The molecule also features a sulfonic acid group, which imparts a negative surface charge and enhances the hydrophilicity and colloidal stability of the functionalized nanoparticles in aqueous media. The tetraethylene glycol (PEG4) spacer further increases biocompatibility and reduces non-specific protein adsorption.

These properties make **Propargyl-PEG4-sulfonic acid** an ideal reagent for developing advanced nanoparticle systems for applications in targeted drug delivery, diagnostics, and bioimaging. The functionalized nanoparticles can be further conjugated with targeting ligands, therapeutic agents, or imaging probes through the versatile propargyl group.

Physicochemical Properties of Propargyl-PEG4-sulfonic acid

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₀ O ₇ S	[1]
Molecular Weight	296.34 g/mol	[1]
Appearance	Solid	[1]
Purity	≥98%	[1]
Solubility	Soluble in water and most polar organic solvents.	
Functional Groups	Propargyl (-C≡CH), Sulfonic Acid (-SO ₃ H)	[2][3]

Experimental Protocols

This section provides a detailed protocol for the functionalization of amine-modified iron oxide nanoparticles with **Propargyl-PEG4-sulfonic acid**.

Protocol 1: Synthesis of Amine-Functionalized Iron Oxide Nanoparticles (A-IONPs)

This protocol describes the synthesis of superparamagnetic iron oxide nanoparticles with surface amine groups.

Materials:

- Iron(III) acetylacetonate
- Polyethylene glycol (PEG)
- Branched polyethyleneimine (b-PEI)
- Anhydrous benzyl ether
- Nitrogen or Argon gas
- Ethanol

- Deionized water
- Magnetic separator

Procedure:

- In a three-neck flask, combine iron(III) acetylacetonate, PEG, and b-PEI in anhydrous benzyl ether.
- Under a nitrogen or argon atmosphere, heat the mixture to 200°C for 2 hours with vigorous stirring.
- Increase the temperature to 265°C and maintain for an additional 1 hour.
- Cool the reaction mixture to room temperature.
- Add ethanol to precipitate the nanoparticles and wash them several times with ethanol and deionized water.
- Use a magnetic separator to collect the nanoparticles during the washing steps.
- Resuspend the final amine-functionalized iron oxide nanoparticles (A-IONPs) in deionized water.

Protocol 2: Functionalization of A-IONPs with Propargyl-PEG4-sulfonic acid

This protocol details the covalent conjugation of **Propargyl-PEG4-sulfonic acid** to the surface of A-IONPs using carbodiimide chemistry.

Materials:

- Amine-functionalized iron oxide nanoparticles (A-IONPs) from Protocol 1
- **Propargyl-PEG4-sulfonic acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

- N-Hydroxysuccinimide (NHS)
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Centrifugal filter units (10 kDa MWCO) or magnetic separator

Procedure:

- Activation of **Propargyl-PEG4-sulfonic acid**:
 - Dissolve **Propargyl-PEG4-sulfonic acid** in MES buffer to a final concentration of 10 mg/mL.
 - Add EDC and NHS to the solution to a final concentration of 10 mM each.
 - Incubate the mixture for 30 minutes at room temperature with gentle agitation to activate the carboxylic acid equivalent of the sulfonic acid.
- Conjugation to A-IONPs:
 - Disperse the A-IONPs in MES buffer to a concentration of 1 mg/mL.
 - Add the activated **Propargyl-PEG4-sulfonic acid** solution to the A-IONP dispersion at a 10-fold molar excess of the linker to the estimated amine groups on the nanoparticle surface.
 - Allow the reaction to proceed for 4 hours at room temperature with continuous gentle agitation.
- Purification:
 - Purify the functionalized nanoparticles by repeated washing with PBS using centrifugal filtration or magnetic separation to remove unreacted linker and byproducts.
 - Resuspend the final **Propargyl-PEG4-sulfonic acid** functionalized IONPs (PFS-IONPs) in PBS.

Characterization Data

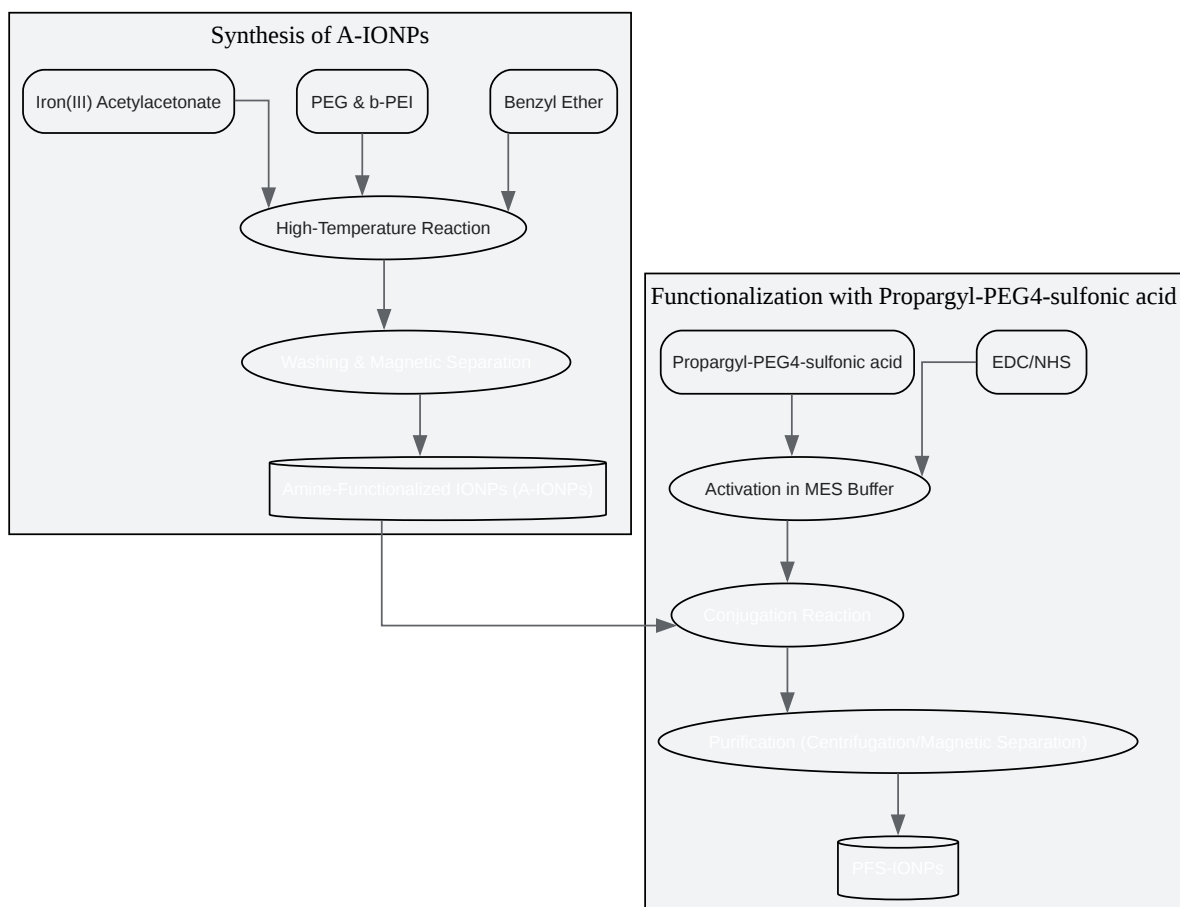
The successful functionalization of nanoparticles can be confirmed by various characterization techniques. The following table presents representative data for iron oxide nanoparticles before and after functionalization with **Propargyl-PEG4-sulfonic acid**.

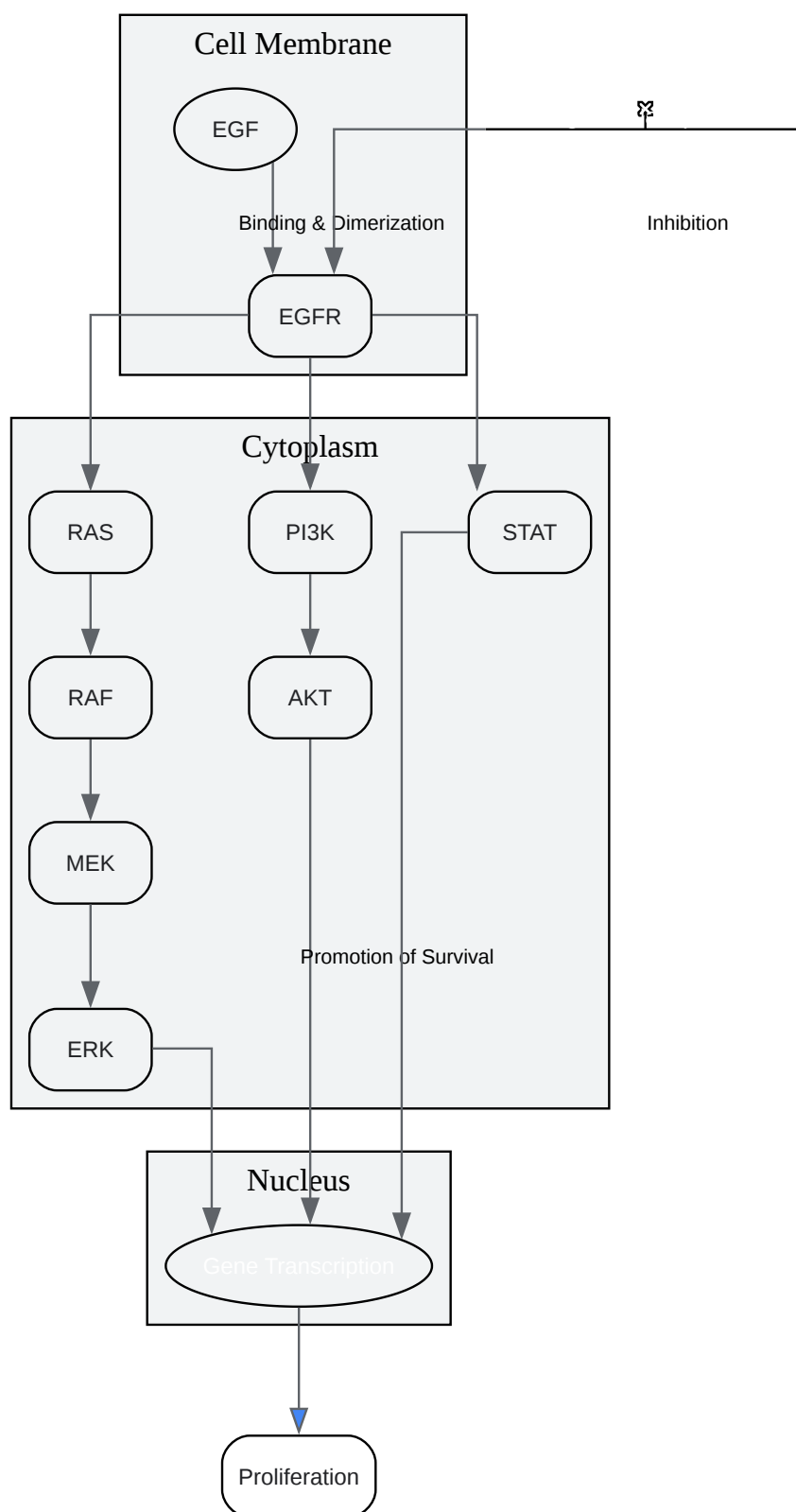
Parameter	Bare IONPs	Amine-Functionalized IONPs (A-IONPs)	Propargyl-PEG4-sulfonic acid IONPs (PFS-IONPs)	Method of Analysis
Hydrodynamic Diameter (nm)	15.2 ± 1.5	18.5 ± 2.1	25.8 ± 3.2	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	0.18	0.21	0.25	Dynamic Light Scattering (DLS)
Zeta Potential (mV)	-5.3 ± 0.8	+29.1 ± 2.5	-35.6 ± 3.1	Electrophoretic Light Scattering (ELS)
Surface Functional Groups	-OH	-NH ₂	-SO ₃ H, -C≡CH	Fourier-Transform Infrared Spectroscopy (FTIR)

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and functionalization of iron oxide nanoparticles with **Propargyl-PEG4-sulfonic acid**.



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